molecular formula C10H12O3 B14343837 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- CAS No. 105004-03-3

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl-

Cat. No.: B14343837
CAS No.: 105004-03-3
M. Wt: 180.20 g/mol
InChI Key: GMLRXIWZJHOUID-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- is an organic compound that belongs to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound has a methoxy group at the 2-position and a propyl group at the 5-position, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- can be achieved through various synthetic routes. One common method involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with a propyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Introduction of various substituents like halogens, nitro groups, etc.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
  • 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and propyl groups can influence its reactivity, solubility, and interaction with biological targets, differentiating it from other similar quinones.

Properties

CAS No.

105004-03-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-methoxy-5-propylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O3/c1-3-4-7-5-9(12)10(13-2)6-8(7)11/h5-6H,3-4H2,1-2H3

InChI Key

GMLRXIWZJHOUID-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C(=CC1=O)OC

Origin of Product

United States

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